molecular formula C8H16ClNO2 B6166791 4-(pyrrolidin-3-yl)butanoic acid hydrochloride CAS No. 2098029-39-9

4-(pyrrolidin-3-yl)butanoic acid hydrochloride

Cat. No.: B6166791
CAS No.: 2098029-39-9
M. Wt: 193.7
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Description

4-(pyrrolidin-3-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a derivative of butanoic acid with a pyrrolidine ring attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-3-yl)butanoic acid hydrochloride typically involves the reaction of pyrrolidine with butanoic acid derivatives under specific conditions. One common method includes the following steps:

    Formation of the Intermediate: Pyrrolidine is reacted with a butanoic acid derivative, such as butanoyl chloride, in the presence of a base like triethylamine. This reaction forms an intermediate compound.

    Hydrolysis and Acidification: The intermediate is then hydrolyzed and acidified using hydrochloric acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidin-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the butanoic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(pyrrolidin-3-yl)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-3-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The butanoic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(pyrrolidin-1-yl)butanoic acid hydrochloride: Similar structure but with a different position of the nitrogen atom in the pyrrolidine ring.

    4-(piperidin-4-yl)butanoic acid hydrochloride: Contains a piperidine ring instead of a pyrrolidine ring.

    4-(pyrrolidin-2-yl)butanoic acid hydrochloride: The pyrrolidine ring is attached to the second carbon atom of the butanoic acid.

Uniqueness

4-(pyrrolidin-3-yl)butanoic acid hydrochloride is unique due to the specific position of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with molecular targets, making it a valuable tool in research and development.

Properties

CAS No.

2098029-39-9

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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